(2-Chloro-3-methylphenyl)boronic acid
Overview
Description
“(2-Chloro-3-methylphenyl)boronic acid” is a boronic acid derivative with the molecular formula C7H8BClO2 . It is used in various chemical reactions and has been studied for its potential applications in medicinal chemistry .
Synthesis Analysis
Boronic acids, including “this compound”, are commonly used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acid derivatives is relatively simple and well-known .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom, a methyl group, and a boronic acid group . The exact mass of the molecule is 170.0305874 g/mol .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are involved in various chemical reactions. For example, they are used in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction that is widely used in organic chemistry . They can also react with ethenesulfonamides to form arylethanesulfonamides .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 170.40 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . Its topological polar surface area is 40.5 Ų .
Scientific Research Applications
Macrocyclic Chemistry
- Boronic acids, including (2-Chloro-3-methylphenyl)boronic acid, are crucial in the synthesis of macrocyclic compounds. These compounds have applications in materials science and pharmaceuticals due to their unique structural properties (Fárfan et al., 1999).
Organic Synthesis
- It serves as an important intermediate in organic synthesis, especially in the Suzuki aryl-coupling reaction, which is pivotal in synthesizing olefins, styrenes, and biphenyl derivatives. This makes it useful in the production of various natural products and organic materials (Sun Hai-xia et al., 2015).
Fluorescent Chemosensors
- Boronic acid derivatives, including this compound, are key in developing fluorescent chemosensors. These sensors are used for detecting biologically active substances, crucial in disease diagnosis and treatment (S. Huang et al., 2012).
Fluorescence Quenching Studies
- The derivatives of boronic acids are studied for their fluorescence quenching properties, which has implications in understanding molecular interactions and developing sensitive detection methods in chemistry and biology (H. S. Geethanjali et al., 2015).
Catalysis in Organic Reactions
- Boronic acid is a versatile molecule in catalysis. Its catalytic properties are being explored to innovate organic reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals (T. Hashimoto et al., 2015).
Sugar Extraction and Purification
- Boronic acid derivatives are used in extracting and purifying sugars from hemicellulose hydrolysates, highlighting their importance in biotechnology and renewable resource processing (Gregory J. Griffin et al., 2004).
Sensing Applications
- They are increasingly used in various sensing applications, exploiting their interaction with diols and strong Lewis bases. This includes applications in biological labeling and the development of therapeutics (Karel Lacina et al., 2014).
Biomedical Applications
- Boronic acid polymers, including those derived from this compound, have shown promise in various biomedical applications, such as treating HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them valuable in this field (J. Cambre & B. Sumerlin, 2011).
Photoelectron Spectroscopy
- The electronic structures of arylboronic acids, including this compound, have been studied through photoelectron spectroscopy. This research is significant in understanding the fundamental properties of these compounds in various applications (I. Novák, 2021).
Boronic Acid Compounds in Pharmaceuticals
- Boronic acid compounds are explored for their potential in pharmaceuticals, particularly as enzyme inhibitors and in boron neutron capture agents for cancer therapy (Wen-qian Yang et al., 2003).
Bacterial Detection
- Boronic acids, including this compound, are used in bacterial detection. Their ability to bind to diol-groups on bacterial cell walls makes them valuable in biosensing applications (Rodtichoti Wannapob et al., 2010).
Environmental Applications
- They are used in environmental applications, such as in the adsorption and removal of boron, addressing issues like water pollution and resource loss (Tingting Zhang et al., 2021).
Structure and Vibrational Studies
- The molecular structure and vibrational spectra of boronic acids, such as this compound, have been studied to understand their chemical behavior and properties, which is crucial for their diverse applications (Sudhir M. Hiremath et al., 2018).
Mechanism of Action
Target of Action
The primary target of (2-Chloro-3-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic acid group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the carbon–carbon bond formation pathway . This reaction allows for the formation of new carbon–carbon bonds under mild and functional group tolerant conditions .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds, making this compound an important reagent in organic chemistry .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . For instance, the rate of the reaction involving boronic acids is considerably accelerated at physiological pH . Furthermore, boronic acids are generally stable and environmentally benign, making them suitable for use in various conditions .
Future Directions
Boronic acids, including “(2-Chloro-3-methylphenyl)boronic acid”, have been gaining interest in medicinal chemistry due to their potential applications in the development of new drugs . Further studies on the properties and applications of boronic acids could lead to the discovery of new promising drugs .
properties
IUPAC Name |
(2-chloro-3-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARHIHWQCALALV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681541 | |
Record name | (2-Chloro-3-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
915070-53-0 | |
Record name | B-(2-Chloro-3-methylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915070-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-3-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloro-3-methylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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